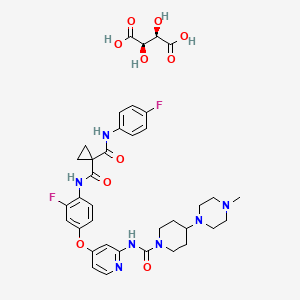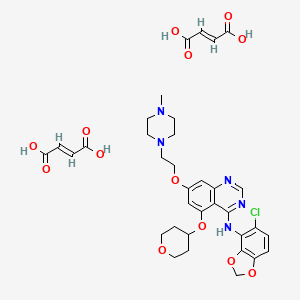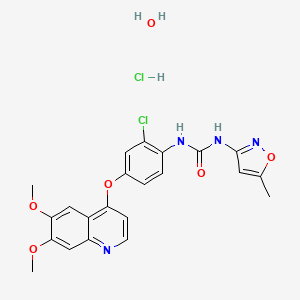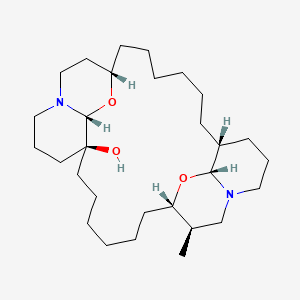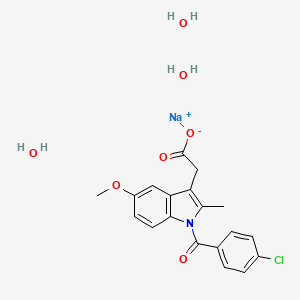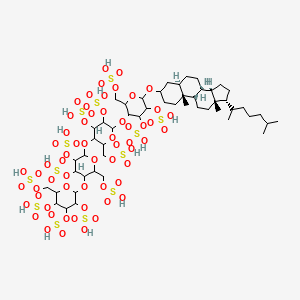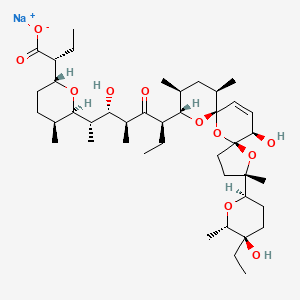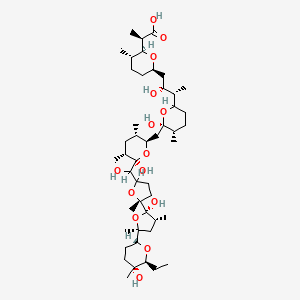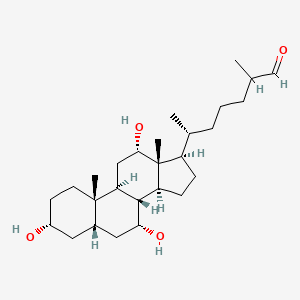
3,7,12-Trihydroxycholestan-26-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,12-Trihydroxycholestan-26-al is a chemical compound with the molecular formula C27H46O4. It is a cholestanoid, meaning it is derived from cholesterol. This compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 12, and an aldehyde group at position 26 on the cholestane backbone .
Wissenschaftliche Forschungsanwendungen
3,7,12-Trihydroxycholestan-26-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other cholestane derivatives.
Biology: It plays a role in the study of bile acid biosynthesis and metabolism.
Medicine: Research on this compound contributes to understanding cholesterol metabolism and related disorders.
Industry: It can be used in the production of pharmaceuticals and other bioactive compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,12-Trihydroxycholestan-26-al typically involves the hydroxylation of cholestane derivatives. One common method is the oxidation of 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha, 26-tetraol to 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid via 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-al . This reaction is catalyzed by specific enzymes such as 3-alpha,7-alpha,12-alpha-trihydroxycholestan-26-al 26-oxidoreductase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the enzymatic oxidation process mentioned above can be scaled up for industrial applications, provided that the necessary enzymes and substrates are available in sufficient quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,12-Trihydroxycholestan-26-al undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group at position 26 can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can also be reduced to form an alcohol.
Substitution: Hydroxyl groups at positions 3, 7, and 12 can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: The major product is 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid.
Reduction: The major product is 3,7,12-Trihydroxycholestan-26-ol.
Substitution: Various substituted cholestane derivatives can be formed depending on the reagents used.
Wirkmechanismus
The mechanism of action of 3,7,12-Trihydroxycholestan-26-al involves its participation in enzymatic reactions. Specifically, it is a substrate for 3-alpha,7-alpha,12-alpha-trihydroxycholestan-26-al 26-oxidoreductase, which catalyzes its oxidation to form 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid . This reaction is part of the bile acid biosynthesis pathway, which is crucial for cholesterol homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestan-26-al
- 5-beta-cholestane-3-alpha, 7-alpha, 12-alpha-triol-26-oic acid
Uniqueness
3,7,12-Trihydroxycholestan-26-al is unique due to its specific hydroxylation pattern and the presence of an aldehyde group at position 26. This structural configuration makes it a key intermediate in the biosynthesis of bile acids, distinguishing it from other cholestane derivatives .
Eigenschaften
CAS-Nummer |
3836-01-9 |
|---|---|
Molekularformel |
C27H46O4 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanal |
InChI |
InChI=1S/C27H46O4/c1-16(15-28)6-5-7-17(2)20-8-9-21-25-22(14-24(31)27(20,21)4)26(3)11-10-19(29)12-18(26)13-23(25)30/h15-25,29-31H,5-14H2,1-4H3/t16?,17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
USFJGINJGUIFSY-XZULNKEGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
Kanonische SMILES |
CC(CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)C=O |
| 3836-01-9 | |
Physikalische Beschreibung |
Solid |
Synonyme |
3 alpha,7-alpha,12 alpha-trihydroxy-5 beta-cholestan-26-al 3,7,12-trihydroxycholestan-26-al |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



